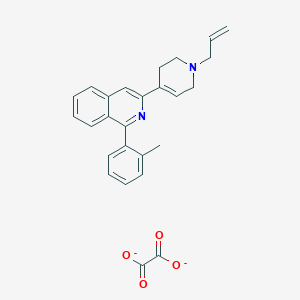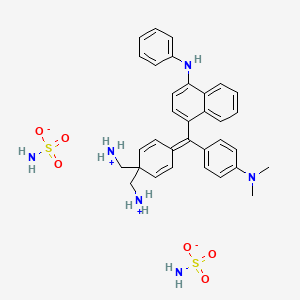
(4-((4-Anilino-1-naphthyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium sulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 284-790-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in industrial applications and is known for its role in the production of nonylphenol ethoxylates, which are widely used as surfactants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired branched structure.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified through various techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used.
Esterification: Carboxylic acids or their derivatives, along with acid catalysts, are used.
Major Products
Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.
Halogenated Nonylphenols: Formed through halogenation reactions.
Nonylphenol Esters: Formed through esterification reactions.
科学的研究の応用
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
作用機序
The mechanism of action of 4-Nonylphenol primarily involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can lead to various biological effects, including reproductive and developmental abnormalities in aquatic organisms.
類似化合物との比較
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and applications.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with added ethoxy groups.
Bisphenol A: A compound with similar endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in the production of nonylphenol ethoxylates also distinguishes it from other similar compounds.
特性
CAS番号 |
84962-90-3 |
|---|---|
分子式 |
C33H40N6O6S2 |
分子量 |
680.8 g/mol |
IUPAC名 |
[4-[(4-anilinonaphthalen-1-yl)-[4-(dimethylamino)phenyl]methylidene]-1-(azaniumylmethyl)cyclohexa-2,5-dien-1-yl]methylazanium;disulfamate |
InChI |
InChI=1S/C33H34N4.2H3NO3S/c1-37(2)27-14-12-24(13-15-27)32(25-18-20-33(22-34,23-35)21-19-25)30-16-17-31(29-11-7-6-10-28(29)30)36-26-8-4-3-5-9-26;2*1-5(2,3)4/h3-21,36H,22-23,34-35H2,1-2H3;2*(H3,1,2,3,4) |
InChIキー |
AQOJNTUCAVJMEB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5.NS(=O)(=O)[O-].NS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


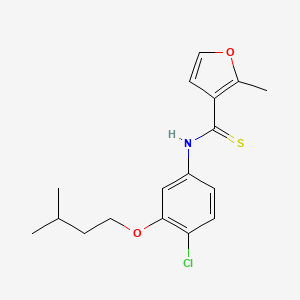

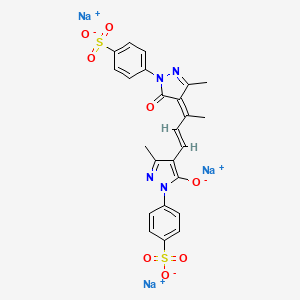
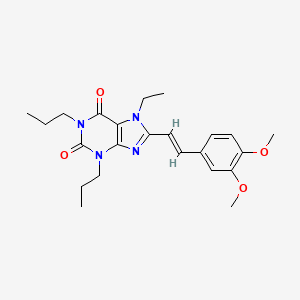


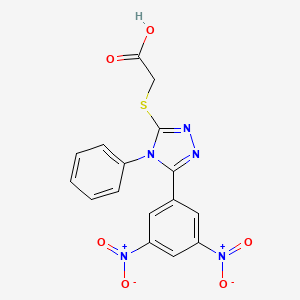
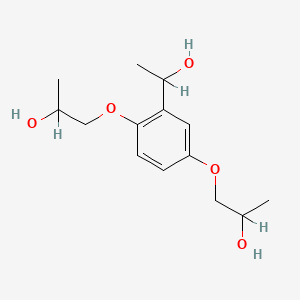
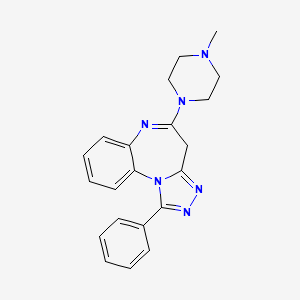


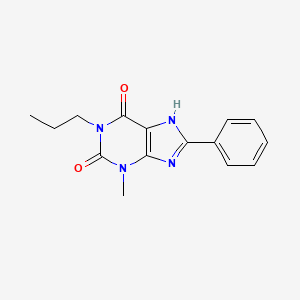
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
